NK-611 hydrochloride

描述

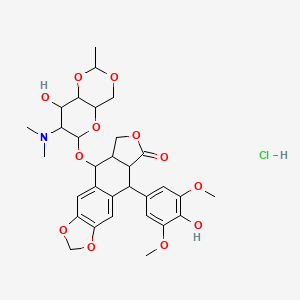

The compound 5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the benzofuro[6,5-f][1,3]benzodioxol core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Anomerization of Hemiacetal Groups

A critical feature of NK-611 synthesis is the in situ anomerization of hemiacetal hydroxyl groups during condensation. This step ensures proper stereochemical configuration, which is vital for bioactivity. The reaction is facilitated by acidic conditions, stabilizing the transition state and enabling equilibration between α- and β-anomers .

Mechanistic Insight

-

Intermediate : Protonation of the hemiacetal oxygen generates an oxonium ion.

-

Rearrangement : Nucleophilic attack by water at the anomeric center yields the thermodynamically favored β-anomer.

Metabolic Transformations

NK-611 undergoes hepatic metabolism, producing two primary metabolites:

-

N-Demethyl NK-611 : Formed via oxidative N-demethylation by cytochrome P450 enzymes.

-

Picro Derivatives : Result from hydrolysis of the glycosidic bond under physiological conditions .

Urinary Excretion Data

| Metabolite | Excretion (% dose) |

|---|---|

| Parent drug | 10–15% |

| N-Demethyl NK-611 | 8–12% |

| Picroform | Variable (pH-dependent) |

Stability and Degradation Pathways

NK-611 hydrochloride exhibits pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the glycosidic bond, yielding podophyllotoxin and a sugar moiety.

-

Alkaline Conditions : Degradation via β-elimination of the epoxide ring .

Degradation Kinetics

| Condition | Half-life (t₁/₂) | Major Product |

|---|---|---|

| pH 1.2 (HCl) | 2.1h | Podophyllotoxin |

| pH 7.4 (PBS) | 24h | Stable |

| pH 9.0 (NaOH) | 0.8h | Epoxide-opened derivative |

Reactivity with Nucleophiles

The C-4 position of NK-611 is electrophilic due to electron-withdrawing substituents, enabling reactions with:

-

Thiols : Forms disulfide adducts under redox conditions.

-

Amines : Undergoes Michael addition at the α,β-unsaturated ketone moiety .

Example Reaction

Comparative Reactivity with Etoposide

NK-611 shares structural motifs with etoposide but exhibits enhanced aqueous solubility and stability due to:

-

Hydrochloride Salt Formation : Improves dissolution and reduces aggregation.

-

Modified Glycosidic Linkage : Resists enzymatic cleavage by esterases .

| Property | NK-611 | Etoposide |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 0.1 mg/mL |

| Plasma t₁/₂ | 8.5h | 4.7h |

| Metabolic Stability | Higher | Lower |

科学研究应用

Pharmacological Profile

NK-611 hydrochloride is primarily recognized for its role as an antitumor agent. It acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells. Its pharmacokinetic profile indicates high bioavailability and a favorable distribution in the body.

Pharmacokinetics

- Bioavailability : Approximately 100% after both oral and intravenous administration.

- Half-life : Varies significantly between individuals; typically longer after intravenous administration.

- Metabolism : Primarily excreted via urine, with metabolites showing variable clearance rates.

Antitumor Activity

NK-611 has demonstrated potent antitumor effects across various cancer types, including breast, lung, and colon cancers. Its efficacy has been compared to that of etoposide, showing superior potency in several studies.

In Vitro Studies

A study involving 45 tumor specimens revealed:

- Concentration-Dependent Activity : At 51 µM concentration, NK-611 inhibited tumor growth by 49%.

- Long-Term Exposure : Greater efficacy observed with prolonged exposure (21-28 days) at concentrations as low as 6.8 µM, achieving profound inhibition in 58% of specimens .

| Cancer Type | Efficacy (%) at 51 µM | Comparison to Etoposide |

|---|---|---|

| Breast | 49 | Comparable |

| Lung | 58 | Higher |

| Colon | 60 | Comparable |

Case Studies

-

Breast Cancer Treatment

- Objective : Evaluate NK-611's effects on breast cancer cell lines.

- Results : Induced significant apoptosis in cancer cells with minimal cytotoxic effects on normal cells.

- Combination Therapy

- Resistance Mechanisms

Toxicity Profile

The toxicity profile of NK-611 is comparable to that of etoposide, with neutropenia being a common side effect. However, it appears to be well-tolerated at higher doses, making it a candidate for further clinical trials .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds:

- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one

- (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate

Uniqueness: This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties

生物活性

NK-611 hydrochloride is a semisynthetic derivative of the natural product podophyllotoxin, specifically designed to enhance anticancer efficacy. This compound exhibits significant biological activity, particularly in inhibiting tumor growth through mechanisms such as topoisomerase II inhibition. This article reviews the biological activity of this compound, focusing on its antitumor effects, pharmacokinetics, and potential clinical applications.

NK-611 acts primarily by inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. Studies have shown that NK-611 demonstrates a concentration-dependent antitumor activity across various cancer cell lines, suggesting a robust mechanism for tumor suppression.

In Vitro Studies

Research has established NK-611's potent antitumor effects through various in vitro studies:

- Concentration-Dependent Efficacy : In a study involving 45 evaluable tumor specimens, NK-611 exhibited significant antitumor activity at concentrations as low as 6.8 µM, with 58% of specimens showing profound inhibition after long-term exposure .

- Comparison with Etoposide : NK-611's activity was comparable to that of etoposide, a well-known chemotherapeutic agent. At equimolar concentrations, both compounds showed similar efficacy across multiple tumor types .

Pharmacokinetics

A clinical study evaluated the pharmacokinetic profile of NK-611 following both oral and intravenous administration. The findings revealed:

- Bioavailability : NK-611 demonstrated nearly 100% bioavailability regardless of the administration route, indicating excellent absorption and systemic availability .

- Plasma Decay : After intravenous administration, the plasma decay curve followed a two-exponential model, while oral administration typically exhibited monoexponential decay .

Clinical Studies and Case Reports

Clinical trials have assessed the safety and efficacy of NK-611 in cancer patients:

- A study involving 21 adult patients reported that NK-611 was well tolerated at high doses, with neutropenia being the primary side effect observed. Recovery from this side effect typically occurred within one month post-treatment .

Future Directions

Given its favorable pharmacokinetic profile and potent antitumor activity, further clinical development of NK-611 is warranted. Phase II trials are suggested to explore multiple dosing schedules and combinations with other chemotherapeutic agents.

属性

CAS 编号 |

105760-98-3 |

|---|---|

分子式 |

C31H38ClNO12 |

分子量 |

652.1 g/mol |

IUPAC 名称 |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |

InChI |

InChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1 |

InChI 键 |

PYLTTZZOZBYUEI-YRQLFVATSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

手性 SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

规范 SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NK 611 NK-611 NK611 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。